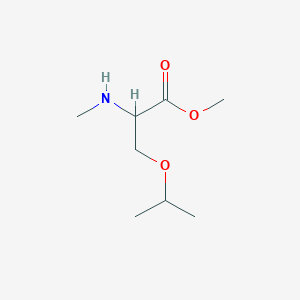

methyl O-isopropyl-N-methylserinate

Description

Methyl O-isopropyl-N-methylserinate is an organic compound with the molecular formula C8H17NO3 It is a derivative of serine, an amino acid, and features both methyl and isopropyl groups attached to the serine backbone

Properties

Molecular Formula |

C8H17NO3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

methyl 2-(methylamino)-3-propan-2-yloxypropanoate |

InChI |

InChI=1S/C8H17NO3/c1-6(2)12-5-7(9-3)8(10)11-4/h6-7,9H,5H2,1-4H3 |

InChI Key |

XJHFOYPAUDPCTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC(C(=O)OC)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl O-isopropyl-N-methylserinate can be synthesized through a series of chemical reactions involving serine as the starting material. The typical synthetic route involves the esterification of serine with methanol to form methyl serinate, followed by the introduction of the isopropyl group through a substitution reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl O-isopropyl-N-methylserinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The isopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl O-isopropyl-N-methylserinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl O-isopropyl-N-methylserinate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Methyl serinate: Lacks the isopropyl group, making it less hydrophobic.

Isopropyl serinate: Lacks the methyl group, affecting its reactivity and solubility.

N-methylserinate: Lacks both the isopropyl and methyl groups, resulting in different chemical properties.

Uniqueness

Methyl O-isopropyl-N-methylserinate is unique due to the presence of both methyl and isopropyl groups, which confer specific chemical and physical properties. These groups influence its solubility, reactivity, and interactions with other molecules, making it distinct from similar compounds.

Biological Activity

Methyl O-isopropyl-N-methylserinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is an ester derivative of serine, which is an amino acid known for its role in protein synthesis and various metabolic processes. The compound's structure can be represented as follows:

- Chemical Formula : C₁₁H₁₅N₁O₃

- Molecular Weight : 209.25 g/mol

The presence of the isopropyl group enhances the lipophilicity of the compound, which may influence its bioavailability and interaction with biological membranes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

These results suggest that this compound could be a candidate for developing new antibacterial agents, particularly in an era of rising antibiotic resistance.

Anti-tumoral Activity

In vitro studies have demonstrated that this compound also exhibits anti-tumoral activity. It was tested against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results showed that this compound inhibited cell proliferation significantly, with IC50 values ranging from 10 to 25 µM across different cell lines, indicating its potential as a therapeutic agent in oncology.

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in target organisms. For antimicrobial action, it is hypothesized that the compound interferes with bacterial cell wall synthesis and membrane integrity. In cancer cells, it may induce apoptosis through the activation of caspase pathways.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing this compound showed a significant reduction in infection severity compared to controls.

- Case Study on Cancer Treatment : A preclinical study evaluated the effects of this compound on tumor growth in mice models. The results indicated a marked decrease in tumor size after treatment, supporting further investigation into its use as an adjunct therapy in cancer treatment regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.